molecular formula C22H24ClNO4 B12786629 (+-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride CAS No. 125455-88-1

(+-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride

Cat. No.: B12786629
CAS No.: 125455-88-1
M. Wt: 401.9 g/mol
InChI Key: CFYGXVNIGPVKIT-UHFFFAOYSA-M
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Description

(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride is a complex organic compound with the molecular formula C22H24NO4Cl and a molecular weight of 401.89 g/mol . This compound is part of the indenoisoquinoline family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride typically involves multi-step organic reactions. . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, with additional considerations for scalability, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Addition of hydrogen atoms to reduce double bonds or other functional groups.

    Substitution: Replacement of methoxy groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted indenoisoquinolines.

Scientific Research Applications

(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the growth of Mycobacterium tuberculosis by interfering with bacterial cell wall synthesis . Additionally, its anti-inflammatory effects could be mediated through the inhibition of superoxide anion generation and neutrophil elastase release .

Comparison with Similar Compounds

(+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride can be compared with other indenoisoquinoline derivatives, such as:

The uniqueness of (+/-)-6,11-Dimethyl-2,3,8,9-tetramethoxy-11H-indeno(1,2-c)isoquinolinium chloride lies in its specific substitution pattern and the resulting biological activities.

Properties

CAS No.

125455-88-1

Molecular Formula

C22H24ClNO4

Molecular Weight

401.9 g/mol

IUPAC Name

2,3,8,9-tetramethoxy-6,11-dimethyl-11H-indeno[1,2-c]isoquinolin-6-ium;chloride

InChI

InChI=1S/C22H24NO4.ClH/c1-12-14-8-18(25-4)20(27-6)10-16(14)22-21(12)15-9-19(26-5)17(24-3)7-13(15)11-23(22)2;/h7-12H,1-6H3;1H/q+1;/p-1

InChI Key

CFYGXVNIGPVKIT-UHFFFAOYSA-M

Canonical SMILES

CC1C2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=[N+]3C)OC)OC)OC)OC.[Cl-]

Origin of Product

United States

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